5-HT6R antagonist 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

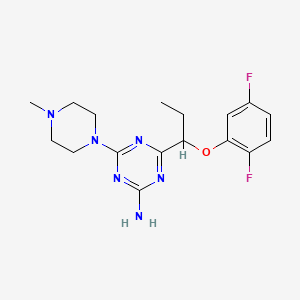

C17H22F2N6O |

|---|---|

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

4-[1-(2,5-difluorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C17H22F2N6O/c1-3-13(26-14-10-11(18)4-5-12(14)19)15-21-16(20)23-17(22-15)25-8-6-24(2)7-9-25/h4-5,10,13H,3,6-9H2,1-2H3,(H2,20,21,22,23) |

Clave InChI |

YGKRVQCZWFVTEQ-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=NC(=NC(=N1)N2CCN(CC2)C)N)OC3=C(C=CC(=C3)F)F |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of 5-HT6 Receptor Antagonists in the Central Nervous System: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the function of 5-HT6 receptor antagonists within the Central Nervous System (CNS). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding of 5-HT6 receptor signaling, the neurochemical and cognitive consequences of its antagonism, and the experimental methodologies used to elucidate these functions.

Introduction to the 5-HT6 Receptor

The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the CNS, with high densities in regions critical for cognition and learning, such as the hippocampus, prefrontal cortex, and striatum.[1][2] This localization has made it a compelling target for therapeutic intervention in cognitive disorders, particularly Alzheimer's disease and schizophrenia.[3][4] 5-HT6 receptors are primarily found on GABAergic and glutamatergic neurons, where they modulate the release of several key neurotransmitters.[5]

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor primarily signals through the canonical Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, emerging evidence reveals a more complex signaling network.

2.1 Canonical Gs-cAMP Pathway:

Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, stimulates the Gαs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The accumulation of cAMP leads to the activation of PKA, which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

2.2 Non-Canonical Signaling Pathways:

Beyond the classical Gs-cAMP pathway, the 5-HT6 receptor engages in alternative signaling cascades that are independent of adenylyl cyclase activation. These include:

-

Fyn Kinase Pathway: The C-terminal region of the 5-HT6 receptor can interact with the Fyn-tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This interaction is implicated in the cognitive-enhancing effects of 5-HT6 receptor antagonists.

-

mTOR Pathway: The 5-HT6 receptor has been shown to interact with and modulate the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for synaptic plasticity and memory consolidation.

-

Jab1/c-Jun Pathway: The 5-HT6 receptor can also signal through the Jun activation domain-binding protein-1 (Jab1), influencing gene transcription via the c-Jun N-terminal kinase (JNK) pathway.

Blockade of the 5-HT6 receptor by antagonists is thought to modulate these signaling pathways, leading to downstream effects on gene expression, synaptic plasticity, and neuronal function, ultimately contributing to improved cognitive performance.

Quantitative Data on 5-HT6 Receptor Antagonists

The following tables summarize key quantitative data for several well-characterized 5-HT6 receptor antagonists.

Table 1: Binding Affinities (Ki) of Selected 5-HT6 Receptor Antagonists

| Compound | Ki (nM) at human 5-HT6R | Reference |

| Idalopirdine (Lu AE58054) | 0.79 | |

| Intepirdine (RVT-101) | 1.3 | |

| SB-271046 | 1.0 | |

| SB-399885 | 3.2 | |

| Ro 04-6790 | 2.5 | |

| PRX-07034 | 2.0 | |

| AVN-211 | 1.2 | |

| Masupirdine (SUVN-502) | 1.8 | |

| PUC-10 | 14.6 |

Table 2: Effects of 5-HT6 Receptor Antagonists on Neurotransmitter Levels (In Vivo Microdialysis)

| Antagonist | Dose | Brain Region | Neurotransmitter | % Change from Baseline | Reference |

| SB-271046 | 10 mg/kg, i.p. | Frontal Cortex | Acetylcholine | ↑ ~150% | |

| SB-271046 | 10 mg/kg, i.p. | Hippocampus | Glutamate | ↑ ~140% | |

| Idalopirdine | 10 mg/kg, p.o. | Prefrontal Cortex | Dopamine | ↑ ~180% | |

| Idalopirdine | 10 mg/kg, p.o. | Prefrontal Cortex | Norepinephrine | ↑ ~160% |

Table 3: Preclinical Efficacy of 5-HT6 Receptor Antagonists in Cognitive Models

| Antagonist | Animal Model | Cognitive Domain | Key Finding | Reference |

| SB-271046 | Novel Object Recognition (Rat) | Recognition Memory | Reversed delay-induced deficits | |

| Ro 04-6790 | Novel Object Recognition (Rat) | Recognition Memory | Reversed delay-induced deficits | |

| SB-399885 | Morris Water Maze (Aged Rat) | Spatial Learning & Memory | Improved performance | |

| Idalopirdine | Scopolamine-induced deficit (Rat) | Learning & Memory | Reversed cognitive impairment | |

| PRX-07034 | Delayed Alternation (Rat) | Short-term Memory | Enhanced performance | |

| AVN-322 | MK-801-induced deficit (Rat) | Learning & Memory | Reversed cognitive impairment |

Table 4: Clinical Trial Data for 5-HT6 Receptor Antagonists in Alzheimer's Disease

| Antagonist | Phase | Primary Endpoint | Outcome | Reference |

| Idalopirdine | III | ADAS-Cog11 | Failed to meet primary endpoint | |

| Intepirdine | III | ADAS-Cog, ADCS-ADL | Failed to meet primary endpoints | |

| Masupirdine (SUVN-502) | IIa | ADAS-Cog | Showed improvement in combination therapy |

Note: The clinical development of several 5-HT6 receptor antagonists has been challenging, with a number of late-stage failures. However, research in this area continues, with a focus on refining patient populations and exploring combination therapies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5-HT6 receptor antagonists.

4.1 Radioligand Binding Assay for 5-HT6 Receptor

This protocol is used to determine the binding affinity of a test compound for the 5-HT6 receptor.

-

Materials:

-

HEK-293 cells stably expressing human 5-HT6 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-LSD (lysergic acid diethylamide) or a more selective radiolabeled antagonist.

-

Non-specific binding agent: 10 µM methiothepin or another high-affinity 5-HT6 ligand.

-

Test compounds at various concentrations.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare cell membranes from HEK-293 cells expressing the 5-HT6 receptor.

-

In a 96-well plate, add the membrane preparation, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific binding agent, or the test compound at various concentrations.

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

-

4.2 In Vivo Microdialysis for Neurotransmitter Measurement

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (with appropriate membrane length and molecular weight cutoff).

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection or mass spectrometry).

-

-

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer the 5-HT6 receptor antagonist (e.g., via intraperitoneal injection or through the microdialysis probe - reverse dialysis).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations.

-

Sample Analysis: Analyze the collected dialysate samples using an appropriate analytical method to quantify the neurotransmitter of interest.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

-

4.3 Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to assess recognition memory in rodents.

-

Apparatus:

-

An open-field arena (e.g., a square box made of a non-porous material).

-

A variety of objects that differ in shape, color, and texture, but are of a similar size and cannot be easily displaced by the animal.

-

-

Procedure:

-

Habituation: On the first day, allow the animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Familiarization Phase (T1): On the second day, place two identical objects in the arena. Allow the animal to explore the objects for a defined period (e.g., 5 minutes).

-

Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Collection: Videotape the session and score the amount of time the animal spends actively exploring each object (sniffing, touching with the nose).

-

Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one.

-

Visualizations of Key Concepts

The following diagrams, generated using Graphviz, illustrate important concepts related to the function of 5-HT6 receptor antagonists.

Conclusion

5-HT6 receptor antagonists represent a promising therapeutic strategy for the treatment of cognitive deficits in various CNS disorders. Their mechanism of action is multifaceted, involving the modulation of multiple neurotransmitter systems and intracellular signaling pathways. While clinical development has faced challenges, the robust preclinical data underscore the potential of this target. Further research is warranted to fully elucidate the complex pharmacology of 5-HT6 receptor ligands and to identify patient populations that may benefit most from this therapeutic approach. This technical guide provides a comprehensive overview of the current state of knowledge to aid in these ongoing research and development efforts.

References

- 1. Portico [access.portico.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of the 5-HT6 Receptor Antagonist, SAV-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

SAV-1 Designation: 4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine

Introduction

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for cognitive disorders.[1][2] Its modulation has shown potential in improving memory and learning, making 5-HT6R antagonists a focal point of research for conditions like Alzheimer's disease and schizophrenia.[3] This technical guide provides a comprehensive overview of the synthesis and characterization of a potent 5-HT6R antagonist, herein designated as SAV-1.

SAV-1, chemically identified as 4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine, belongs to a class of 2-aminoimidazole-based antagonists.[4] This class of compounds has demonstrated high affinity and selectivity for the 5-HT6 receptor, coupled with the ability to reverse cognitive deficits in preclinical models.[4] This document will detail the synthetic pathway, analytical characterization, and pharmacological evaluation of SAV-1, presenting a cohesive resource for researchers in the field of neuropharmacology and medicinal chemistry.

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G-proteins. Activation of the receptor by its endogenous ligand, serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This canonical pathway is a key mechanism through which the 5-HT6 receptor exerts its physiological effects. Antagonists of the 5-HT6R, such as SAV-1, block this serotonin-induced cAMP production.

Beyond the canonical Gs pathway, the 5-HT6 receptor has been shown to engage in other signaling cascades, including the activation of the mTOR and Fyn-tyrosine kinase pathways. These alternative signaling mechanisms may also contribute to the cognitive-enhancing effects observed with 5-HT6R antagonists.

Synthesis of SAV-1

The synthesis of SAV-1 is a multi-step process that involves the formation of the indole core, followed by the construction of the 2-aminoimidazole moiety. The general synthetic scheme is outlined below.

Experimental Protocol for Synthesis

Step 1: Synthesis of 1-(naphthalene-1-sulfonyl)-1H-indole-3-carbaldehyde (Intermediate A)

-

To a solution of 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add a solution of naphthalene-1-sulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Intermediate A.

Step 2: Synthesis of 4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine (SAV-1)

-

To a solution of Intermediate A (1.0 eq) in ethanol, add 1-aminopropan-2-one hydrochloride (1.2 eq) and cyanamide (1.5 eq).

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Step 3: Purification of SAV-1

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield pure SAV-1 as a solid.

Characterization of SAV-1

The structural identity and purity of the synthesized SAV-1 are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopy

Protocol:

-

Dissolve approximately 5-10 mg of SAV-1 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to assign the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Expected Data: The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and naphthalene rings, as well as the imidazole and methyl group protons. The 13C NMR spectrum will show corresponding signals for all carbon atoms in the molecule.

| Technique | Instrumentation | Key Parameters | Expected Outcome |

| 1H NMR | 400 MHz Spectrometer | Solvent: DMSO-d6 | Chemical shifts and coupling constants consistent with the structure of SAV-1. |

| 13C NMR | 100 MHz Spectrometer | Solvent: DMSO-d6 | Resonances for all carbon atoms in the SAV-1 molecule. |

Mass Spectrometry

Protocol:

-

Prepare a dilute solution of SAV-1 in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode.

-

Determine the exact mass of the molecular ion ([M+H]+).

Expected Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule of SAV-1, with the measured mass-to-charge ratio (m/z) matching the calculated exact mass.

| Technique | Instrumentation | Ionization Mode | Expected Outcome |

| HRMS | ESI-TOF or Orbitrap | Electrospray Ionization (ESI), Positive | [M+H]+ ion corresponding to the exact mass of SAV-1. |

Pharmacological Evaluation

The pharmacological activity of SAV-1 as a 5-HT6R antagonist is determined through in vitro radioligand binding and functional assays.

Radioligand Binding Assay

This assay measures the affinity of SAV-1 for the 5-HT6 receptor.

Protocol:

-

Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]LSD) and varying concentrations of SAV-1.

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines the functional antagonist activity of SAV-1 by measuring its ability to block serotonin-induced cAMP production.

Protocol:

-

Seed HEK293 cells stably expressing the human 5-HT6 receptor in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of SAV-1.

-

Stimulate the cells with a fixed concentration of serotonin (agonist).

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).

-

Determine the IC50 value of SAV-1 for the inhibition of the serotonin-induced cAMP response.

Quantitative Pharmacological Data

| Parameter | Assay Type | Value | Reference |

| Ki (nM) | Radioligand Binding ([3H]LSD) | 1.5 | Zagórska et al., 2019 |

| IC50 (nM) | cAMP Functional Assay | 12.3 | Zagórska et al., 2019 |

Conclusion

This technical guide provides a detailed overview of the synthesis, characterization, and pharmacological evaluation of the potent 5-HT6 receptor antagonist, SAV-1. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics for cognitive disorders. The high affinity and functional antagonism of SAV-1 at the 5-HT6 receptor underscore its potential as a lead compound for further preclinical and clinical investigation.

References

- 1. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Novel 5-HT6 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize novel antagonists targeting the 5-hydroxytryptamine-6 (5-HT6) receptor, a key target in the central nervous system for cognitive enhancement. This document details the core experimental protocols, presents quantitative data for several novel compounds, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to 5-HT6 Receptor Antagonism

The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system, with high densities in regions associated with learning and memory, such as the hippocampus and frontal cortex. Its primary signaling cascade involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). However, evidence also suggests its involvement in other signaling pathways, including those mediated by Fyn, mTOR, and Cdk5. Blockade of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, which is the basis for the therapeutic interest in 5-HT6R antagonists for cognitive disorders like Alzheimer's disease.

Key In Vitro Evaluation Assays

The in vitro characterization of novel 5-HT6R antagonists primarily relies on two key types of assays: radioligand binding assays to determine the affinity of a compound for the receptor, and functional assays to assess its ability to block agonist-induced signaling.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a test compound for the 5-HT6 receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Source: Membranes from cells stably expressing the human 5-HT6 receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: Typically [3H]-LSD or [125I]-SB-258585 is used at a concentration at or near its dissociation constant (Kd).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Procedure: a. Incubate receptor membranes with the radioligand and a range of concentrations of the unlabeled test compound. b. To determine non-specific binding, a high concentration of a known 5-HT6R ligand (e.g., methiothepin or clozapine) is used. c. Incubate at 37°C for 60 minutes to reach equilibrium. d. Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C). e. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Measurement

Functional assays are crucial for determining whether a compound acts as an antagonist, agonist, or inverse agonist. For the Gs-coupled 5-HT6 receptor, this is typically achieved by measuring changes in intracellular cAMP levels.

Experimental Protocol: cAMP Functional Assay

-

Cell Line: Whole cells stably expressing the human 5-HT6 receptor (e.g., HEK-293F or Cos-7 cells).

-

Assay Principle: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Procedure: a. Seed the cells in a suitable microplate and culture overnight. b. Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes. c. Stimulate the cells with a 5-HT6R agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80). d. Incubate for 30 minutes at room temperature. e. Lyse the cells and add the detection reagents (e.g., a cAMP tracer and an anti-cAMP antibody). f. Incubate for 60 minutes at room temperature to allow for the competitive binding to occur. g. Measure the signal using a suitable plate reader (e.g., for HTRF or AlphaScreen assays).

-

Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Convert the raw assay signal to cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the logarithm of the antagonist concentration. d. Determine the IC50 value of the antagonist. e. The antagonist's potency can also be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

Quantitative Data for Novel 5-HT6R Antagonists

The following tables summarize the in vitro binding affinities and functional potencies of several novel 5-HT6 receptor antagonists.

| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC50/pA2/pKb) | Reference |

| AVN-492 | 0.091 | Not Reported | [1] |

| Idalopirdine (Lu AE58054) | 0.83 | Potent inhibition of 5-HT-mediated activation | [2][3] |

| Intepirdine (SB-742457) | 1.1 (IC50) | Not Reported | [4] |

| E-6801 | Not Reported | Partial Agonist (Emax: 120% over basal) | [5] |

| E-6837 | Not Reported | Partial Agonist (Emax: 23% over basal) | |

| SB-271046 | Not Reported | pA2: 8.76 | |

| Ro 04-6790 | Not Reported | pA2: 7.89 | |

| Phenoxyalkyltriazine 1 | 6 | pKb = 10.57 | |

| Phenoxyalkyltriazine 2 | 6 | pKb = 8.19 | |

| Phenoxyalkyltriazine 3 | 21 | pKb = 7.67 | |

| PUC-10 | 14.6 | IC50 = 32 nM | |

| PUC-55 | 37.5 | Not Reported |

Note: Data is compiled from various sources and assay conditions may differ.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathway of the 5-HT6 receptor and the general workflows for the key in vitro assays.

5-HT6 Receptor Signaling Pathway

Radioligand Binding Assay Workflow

cAMP Functional Assay Workflow

Conclusion

The in vitro evaluation of novel 5-HT6 receptor antagonists is a critical step in the drug discovery process for potential cognitive enhancers. The methodologies outlined in this guide, including radioligand binding and cAMP functional assays, provide a robust framework for determining the affinity and potency of new chemical entities. The systematic application of these techniques allows for the effective identification and characterization of promising lead candidates for further preclinical and clinical development.

References

- 1. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Intepirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Serotonin 6 Receptor (5-HT6R): A Comprehensive Technical Guide to its Role in Cognitive Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 6 receptor (5-HT6R), a G-protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target for therapeutic intervention in cognitive disorders.[1][2][3][4][5] Located in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex, the 5-HT6R modulates a complex network of signaling pathways that influence neuronal plasticity and cognitive function. This technical guide provides an in-depth analysis of the 5-HT6R's role in cognitive processes, detailing its signaling mechanisms, the paradoxical effects of its ligands, and the experimental methodologies used to elucidate its function. Quantitative data from key preclinical studies are summarized, and signaling pathways are visualized to offer a clear and comprehensive understanding for researchers and drug development professionals.

Introduction: The 5-HT6 Receptor in Cognition

The serotonergic system is a key regulator of a vast array of physiological and psychological processes, including mood, sleep, and cognition. Among the numerous serotonin receptor subtypes, the 5-HT6R has garnered significant attention due to its almost exclusive localization within the central nervous system and its high density in brain areas integral to cognitive functions. Dysregulation of the 5-HT6R has been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders characterized by cognitive impairment, including Alzheimer's disease and schizophrenia. Consequently, the 5-HT6R represents a promising therapeutic target for enhancing cognitive performance.

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6R exerts its influence on cellular function through a variety of intracellular signaling cascades. While canonically coupled to the Gs-adenylyl cyclase pathway, emerging evidence reveals a more complex signaling interactome involving mTOR, Fyn, and Cdk5 pathways.

Canonical Gs-Adenylyl Cyclase Pathway

The primary and most well-established signaling mechanism of the 5-HT6R involves its coupling to the stimulatory G-protein (Gs). Activation of the receptor by serotonin leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating gene expression and neuronal function.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and synaptic plasticity. The 5-HT6R has been shown to physically interact with several proteins of the mTOR pathway, including mTOR itself. Activation of the 5-HT6R can lead to increased mTOR signaling. This interaction is significant as hyperactivation of the mTOR pathway has been linked to cognitive deficits observed in animal models of schizophrenia. Consequently, the cognitive-enhancing effects of 5-HT6R antagonists may be partly mediated by their ability to inhibit this pathway.

References

- 1. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

5-HT6 Receptor Antagonists in Schizophrenia Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. The serotonin 6 (5-HT6) receptor has emerged as a promising therapeutic target for addressing these cognitive deficits. Primarily expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex, the 5-HT6 receptor modulates the activity of multiple neurotransmitter systems implicated in the pathophysiology of schizophrenia, including the cholinergic, glutamatergic, dopaminergic, and GABAergic systems. This technical guide provides a comprehensive overview of the preclinical evidence for the efficacy of 5-HT6 receptor antagonists in animal models of schizophrenia, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: A Multi-faceted Approach

The therapeutic potential of 5-HT6 receptor antagonists in schizophrenia is believed to stem from their ability to modulate several key neurotransmitter systems that are dysregulated in the disorder. Blockade of 5-HT6 receptors has been shown to increase glutamatergic and cholinergic neurotransmission.[1] Furthermore, 5-HT6 receptor antagonists can facilitate the release of dopamine and norepinephrine in the frontal cortex.[1] A key mechanism is the reduction of GABAergic inhibition. 5-HT6 receptors are located on GABAergic interneurons, and their tonic activation leads to GABA release, which in turn inhibits downstream cholinergic and glutamatergic neurons.[2] By blocking these receptors, 5-HT6 antagonists effectively "release the brake" on these excitatory systems, enhancing synaptic plasticity, which is crucial for cognitive processes.[3][4]

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, its signaling is more complex, involving interactions with other pathways that are critical for neuronal function and plasticity.

As depicted in Figure 1, beyond the canonical Gs-cAMP-PKA pathway that leads to the phosphorylation of CREB and subsequent gene transcription, the 5-HT6 receptor also interacts with other critical signaling molecules. It can engage the mTOR pathway, which is vital for synaptic plasticity and cognition. Additionally, it has been shown to associate with the Fyn tyrosine kinase, leading to the activation of the ERK1/2 signaling cascade. The receptor can also activate Cdk5 signaling in an agonist-independent manner.

Quantitative Data from Preclinical Studies

The efficacy of 5-HT6 receptor antagonists has been evaluated in various animal models of schizophrenia, which aim to replicate the cognitive deficits observed in patients. These models often involve the administration of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

| 5-HT6R Antagonist | Animal Model | Dosing Regimen | Outcome Measure | Result | p-value | Citation(s) |

| Idalopirdine (Lu AE58054) | Subchronic PCP in rats (2 mg/kg, b.i.d., i.p. for 7 days) | 5-20 mg/kg, p.o. | Discrimination Index | Reversed PCP-induced deficit | <0.05 | |

| SB-742457 | MK-801-induced deficit in rats | Acute and chronic (21-day) administration | Discrimination Index | Reversed MK-801-induced deficit | Not specified | |

| Ro 04-6790 | Delay-induced deficit in rats (4h inter-trial interval) | 10 mg/kg, i.p. | Discrimination Index | Reversed the memory deficit | Not specified |

Attentional Set-Shifting Task (ASST)

The ASST is an analog of the Wisconsin Card Sorting Test (WCST) and measures executive function and cognitive flexibility.

| 5-HT6R Antagonist | Animal Model | Dosing Regimen | Outcome Measure | Result | p-value | Citation(s) |

| SB-399885-T | Normal rats | 10 mg/kg, b.i.d., p.o. for 8 days | Trials to criterion (Extra-dimensional shift) | Reduced trials to criterion | <0.05 | |

| SB-271046-A | Normal rats | 10 mg/kg, b.i.d., p.o. for 8 days | Total trials to criterion | Reduced total trials | <0.05-0.01 |

Prepulse Inhibition (PPI) Test

The PPI test is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.

| 5-HT6R Antagonist | Animal Model | Dosing Regimen | Outcome Measure | Result | p-value | Citation(s) |

| Ro 4368554 | Apomorphine-induced deficit in rats (0.5 mg/kg) | 10 mg/kg | % PPI | Significantly ameliorated the deficit | Not specified |

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory, which is dependent on the hippocampus.

| 5-HT6R Antagonist | Animal Model | Dosing Regimen | Outcome Measure | Result | p-value | Citation(s) |

| SB-271046-A | Normal rats | 10 mg/kg | Retention of platform location | Significant improvement in retention | Not specified | |

| SB-357134-A | Normal rats | 10 mg/kg | Retention of platform location | Significant improvement in retention | Not specified |

Experimental Protocols

Subchronic Phencyclidine (PCP) Model of Cognitive Impairment

This model is widely used to induce schizophrenia-like cognitive deficits in rodents.

-

Animals: Adult male Lister Hooded or Sprague-Dawley rats are commonly used.

-

Drug Administration: PCP is administered at a dose of 2-5 mg/kg intraperitoneally (i.p.), twice daily for 7 consecutive days. A control group receives saline injections following the same schedule.

-

Washout Period: Following the 7-day treatment, a 7-day washout period is implemented before behavioral testing to ensure that the acute effects of PCP have subsided, leaving the more persistent neuroadaptations.

-

Behavioral Testing: Animals are then subjected to a battery of cognitive tests, such as the Novel Object Recognition task, to assess the extent of cognitive impairment.

Novel Object Recognition (NOR) Test Protocol

-

Habituation: The day before testing, each rat is individually habituated to the testing arena (e.g., a 70 cm x 70 cm x 45 cm box) for 5-10 minutes in the absence of any objects.

-

Acquisition Trial (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a set period (e.g., 3-5 minutes). The time spent exploring each object is recorded.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period, which can range from 1 to 24 hours, depending on the memory phase being investigated.

-

Retention Trial (T2): The rat is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded for a set period (e.g., 3-5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Attentional Set-Shifting Task (ASST) Protocol

This task assesses cognitive flexibility by requiring the animal to shift its attention between different stimulus dimensions (e.g., odor and texture).

-

Apparatus: A testing chamber with a starting compartment and two choice compartments, each containing a digging bowl.

-

Stimuli: Two dimensions of stimuli are used, for example, different digging media (e.g., sawdust vs. paper bedding) and different odors (e.g., vanilla vs. almond).

-

Training: Rats are first trained to dig in the bowls to find a food reward.

-

Discrimination Phases: The task consists of a series of discrimination problems:

-

Simple Discrimination (SD): Discriminate between two stimuli of one dimension (e.g., two different digging media).

-

Compound Discrimination (CD): The previously irrelevant dimension is introduced, but the rule remains the same.

-

Intra-Dimensional (ID) Shift: New stimuli from the same dimension are introduced, requiring the rat to apply the same rule to new exemplars.

-

Extra-Dimensional (ED) Shift: The previously irrelevant dimension now becomes the relevant one, requiring a shift in attentional set.

-

Reversals: The rewarded and unrewarded stimuli within a set are reversed.

-

-

Data Analysis: The primary measures are the number of trials and errors to reach a criterion (e.g., 6 consecutive correct choices) for each phase. An impairment in the ED shift is considered analogous to deficits seen in schizophrenia.

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the medial prefrontal cortex or nucleus accumbens). Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection: The dialysate, containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals (e.g., every 20 minutes).

-

Analysis: The concentration of neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Drug Administration: The 5-HT6R antagonist or vehicle is administered, and changes in neurotransmitter levels from baseline are measured.

Hypothesized Mechanism of Cognitive Enhancement

The pro-cognitive effects of 5-HT6 receptor antagonists in schizophrenia animal models are thought to be mediated by a cascade of neurochemical events, primarily in the prefrontal cortex and hippocampus.

As illustrated in Figure 3, by blocking 5-HT6 receptors on GABAergic interneurons, these antagonists reduce the inhibitory tone on cholinergic and glutamatergic neurons. This disinhibition leads to increased release of acetylcholine and glutamate in cortical and hippocampal regions, which is thought to underlie the observed improvements in cognitive function.

Conclusion

The preclinical data strongly support the potential of 5-HT6 receptor antagonists as a therapeutic strategy for treating cognitive impairment in schizophrenia. These compounds have consistently demonstrated efficacy in reversing cognitive deficits in a variety of animal models that recapitulate aspects of the disorder. The detailed experimental protocols and our understanding of the underlying signaling pathways provide a solid foundation for the continued development and clinical investigation of this promising class of drugs. Further research focusing on the long-term effects and the combination of 5-HT6 receptor antagonists with existing antipsychotic medications will be crucial in translating these preclinical findings into effective treatments for patients with schizophrenia.

References

- 1. Nicotine blocks apomorphine-induced disruption of prepulse inhibition of the acoustic startle in rats: possible involvement of central nicotinic α7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyper-response to Novelty Increases c-Fos Expression in the Hippocampus and Prefrontal Cortex in a Rat Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to 5-HT6 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The serotonin 6 receptor (5-HT6R), a Gs-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling target for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, leading to pro-cognitive effects. This technical guide delves into the core principles of the structure-activity relationship (SAR) of 5-HT6R antagonists, providing a comprehensive overview of key chemical scaffolds, pharmacophoric features, and the experimental methodologies used to elucidate their activity.

Core Pharmacophore of 5-HT6R Antagonists

The foundation of 5-HT6R antagonist design lies in a well-established pharmacophore model. This model delineates the essential structural features required for high-affinity binding and potent antagonism. The key elements include:

-

A Positive Ionizable Group: Typically a tertiary amine, such as a piperazine or piperidine ring, which is believed to form a crucial ionic interaction with the highly conserved Aspartic acid residue at position 3.32 (Asp3.32) in the third transmembrane domain (TM3) of the receptor.[1][2]

-

A Hydrogen Bond Acceptor (HBA): Often a sulfonyl group, but can also be other functionalities, that is thought to interact with serine (Ser5.43) and asparagine (Asn6.55) residues in TM5 and TM6, respectively.[1][2]

-

A Central Aromatic Core: Frequently an indole or a bioisosteric replacement, which serves as a scaffold to correctly orient the other pharmacophoric elements.

-

A Hydrophobic Region: This region interacts with a hydrophobic pocket within the receptor, contributing to the overall binding affinity. This pocket is formed by residues in transmembrane domains 3, 4, and 5.[1]

-

An Aromatic-Ring Hydrophobic Site: This feature often involves an aryl group attached to the sulfonyl moiety, which is believed to engage in a π-π stacking interaction with a phenylalanine residue at position 6.52 (Phe6.52).

Key Chemical Scaffolds and Structure-Activity Relationships

While the general pharmacophore provides a blueprint, the specific chemical scaffolds employed significantly influence the potency, selectivity, and pharmacokinetic properties of 5-HT6R antagonists.

Arylsulfonyl Derivatives

This is one of the most extensively studied classes of 5-HT6R antagonists. The arylsulfonyl moiety serves as the key hydrogen bond acceptor.

-

Indole-based Arylsulfonamides: These compounds, often with the sulfonyl group attached to the indole nitrogen (N1), have yielded highly potent antagonists. Modifications to the aryl ring of the sulfonyl group and the basic amine have been extensively explored. For instance, substitution on the aryl ring can modulate potency and selectivity.

-

Tryptamine-based Arylsulfonamides: Arylsulfonyltryptamines were among the first selective 5-HT6R antagonists discovered. While the tryptamine core is a privileged scaffold for serotonin receptors, the arylsulfonyl group confers selectivity for the 5-HT6 subtype. However, it's been shown that neither the "arylsulfonyl" nor the "tryptamine" portion is strictly essential for binding or antagonist activity, and some derivatives even exhibit agonist properties.

| Compound Class | R1 (Aryl) | R2 (Amine) | Ki (nM) | IC50 (nM) | Reference |

| Arylsulfonylindole | Naphthyl | 4-Methylpiperazine | 1.8 | 32 | |

| 4-Chlorophenyl | 4-Methylpiperazine | 3.4 | 310 | ||

| 2,5-Dichlorophenyl | 4-Methylpiperazine | 6 | - | ||

| Arylsulfonyltryptamine | Benzenesulfonyl | Dimethylamino | 2.1 | - | |

| 4-Methoxybenzenesulfonyl | Pyrrolidinyl | 5.6 | - |

Table 1: Representative SAR Data for Arylsulfonyl-based 5-HT6R Antagonists

Non-Sulfonyl Scaffolds

Recognizing the potential liabilities associated with the sulfonyl group, significant efforts have been directed towards the discovery of non-sulfonyl 5-HT6R antagonists.

-

Benzimidazole Derivatives: This class of compounds has yielded potent antagonists where the benzimidazole core acts as the central aromatic scaffold.

-

2-Aminoimidazole Derivatives: A novel strategy involves using aromatic, heterocyclic basic moieties like 2-aminoimidazole in place of traditional aliphatic amines.

-

Tolylamine Derivatives: Modulation of a tolylamine high-throughput screening hit led to the identification of potent and selective antagonists with good pharmacokinetic properties.

-

Piperazine-based Scaffolds: Various compounds incorporating a piperazine moiety as the basic amine have been developed, often linked to diverse aromatic systems.

| Compound Class | Core Scaffold | Ki (nM) | IC50 (nM) | Reference |

| Benzimidazole | 1-Benzenesulfonyl-1H-benzimidazole | 4.5 | - | |

| 2-Aminoimidazole | 1-(Naphthalene-1-sulfonyl)-1H-indole | 9.1 | - | |

| Tolylamine | Tolylpiperidine ether | - | 1.2 | |

| Piperazine | 1,3,5-triazine | 6 | - |

Table 2: Representative SAR Data for Non-Sulfonyl 5-HT6R Antagonists

Experimental Protocols

The characterization of 5-HT6R antagonists relies on a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

In Vitro Assays

1. Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for the 5-HT6 receptor. It involves the use of a radiolabeled ligand that binds to the receptor and a test compound that competes for the same binding site.

Detailed Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT6 receptor are cultured and harvested. The cells are then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radioligand (e.g., [3H]-LSD or [125I]-SB-258585), and varying concentrations of the unlabeled test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. cAMP Functional Assay

Since the 5-HT6 receptor is coupled to the Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists block this agonist-induced increase in cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for measuring cAMP levels.

Detailed Methodology:

-

Cell Culture: HEK293 cells stably expressing the 5-HT6 receptor are seeded in 384-well plates and cultured overnight.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of the antagonist for a specific period.

-

Agonist Stimulation: A known 5-HT6R agonist (e.g., serotonin) is then added to the wells to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the cAMP levels are measured using an HTRF-based cAMP detection kit. This typically involves the addition of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. In the absence of cellular cAMP, these two reagents are in close proximity, resulting in a high FRET signal. Cellular cAMP competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.

-

Data Analysis: The HTRF signal is read on a compatible plate reader. The data is used to generate a dose-response curve, and the IC50 value for the antagonist is determined.

In Vivo Assays

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay in rodents to assess the cognitive-enhancing effects of compounds. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Detailed Methodology:

-

Habituation: Rats are individually habituated to the testing arena (an open-field box) for a few minutes on consecutive days leading up to the test.

-

Familiarization Phase (T1): On the test day, each rat is placed in the arena containing two identical objects and allowed to explore them for a set period (e.g., 3-5 minutes).

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 to 24 hours).

-

Test Phase (T2): The rat is returned to the arena, which now contains one of the familiar objects from T1 and one novel object. The time spent exploring each object is recorded for a set period (e.g., 3-5 minutes).

-

Data Analysis: A discrimination index is calculated, which is the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better memory and, therefore, a pro-cognitive effect of the test compound.

Signaling Pathways and Experimental Workflows

The development of 5-HT6R antagonists follows a structured workflow, from initial screening to preclinical evaluation. The signaling cascade initiated by 5-HT6R activation provides multiple points for therapeutic intervention.

References

Downstream Signaling Pathways of 5-HT6R Antagonism: A Technical Guide for Researchers

Foreword: The serotonin 6 receptor (5-HT6R) has emerged as a significant target in drug discovery, particularly for cognitive disorders such as Alzheimer's disease and schizophrenia. Its exclusive expression in the central nervous system, primarily in brain regions associated with learning and memory, makes it an attractive candidate for therapeutic intervention. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by 5-HT6R antagonism. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms that underpin the physiological and potential therapeutic effects of 5-HT6R antagonists. This document summarizes key signaling cascades, presents available quantitative data, details relevant experimental protocols, and provides visual representations of these complex biological processes.

Core Signaling Pathways Modulated by 5-HT6R Antagonism

Antagonism of the 5-HT6 receptor, a Gs-protein coupled receptor, initiates a cascade of intracellular events that modulate neuronal function and plasticity. While the 5-HT6R is constitutively active and its activation typically leads to an increase in cyclic adenosine monophosphate (cAMP) levels, the effects of its antagonism are more complex, involving the modulation of several key signaling pathways. The primary pathways implicated in the effects of 5-HT6R antagonists include the mTOR pathway, the Fyn/ERK pathway, and the DARPP-32 signaling cascade. Furthermore, 5-HT6R antagonism has been shown to modulate the release of several key neurotransmitters, including acetylcholine and glutamate.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[1][2] The 5-HT6 receptor has been shown to physically interact with components of the mTOR complex 1 (mTORC1), and activation of 5-HT6R can increase mTOR signaling.[3] Consequently, antagonism of 5-HT6R is proposed to inhibit mTOR signaling, which may contribute to its pro-cognitive effects.[3] Dysregulated mTOR signaling is implicated in several neurological disorders, and its inhibition has been shown to have neuroprotective benefits.[4]

The Fyn/ERK Signaling Pathway

Fyn, a member of the Src family of non-receptor tyrosine kinases, has been identified as an interacting partner of the 5-HT6 receptor. This interaction can modulate the receptor's signaling properties. The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of synaptic plasticity and memory formation. Evidence suggests that 5-HT6R antagonism can modulate the Fyn/ERK pathway, although the precise downstream effects and their quantitative impact are still under active investigation.

The DARPP-32 Signaling Pathway

Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) is a key integrator of dopaminergic and glutamatergic signaling in the striatum. Its phosphorylation state at different sites (e.g., Thr34 and Thr75) determines its function as an inhibitor of protein phosphatase-1 (PP1) or protein kinase A (PKA), respectively. Given that 5-HT6 receptors are expressed in striatal neurons and can modulate cAMP levels, their antagonism is expected to influence DARPP-32 phosphorylation and, consequently, dopaminergic and glutamatergic neurotransmission. Clozapine, an antipsychotic with 5-HT6R antagonist properties, has been shown to affect DARPP-32 phosphorylation.

Quantitative Data on the Effects of 5-HT6R Antagonism

The following tables summarize the available quantitative data from preclinical studies investigating the effects of 5-HT6R antagonists on neurotransmitter levels and signaling protein phosphorylation.

Table 1: Effects of 5-HT6R Antagonists on Neurotransmitter Levels

| 5-HT6R Antagonist | Brain Region | Neurotransmitter | Change from Baseline | Species | Reference |

| SB-271046 (10 mg/kg) | Frontal Cortex | Glutamate | ↑ 375.4 ± 82.3% | Rat | |

| Aspartate | ↑ 215.3 ± 62.1% | Rat | |||

| SB-271046 | Frontal Cortex | Glutamate | ↑ 3-fold | Rat | |

| Dorsal Hippocampus | Glutamate | ↑ 2-fold | Rat | ||

| Idalopirdine (10 mg/kg) | Medial Prefrontal Cortex | Dopamine | Increased | Rat | |

| Noradrenaline | Increased | Rat | |||

| Glutamate | Increased | Rat | |||

| Idalopirdine + Donepezil | Hippocampus | Acetylcholine | Potentiated Efflux | Rat |

Table 2: Effects of 5-HT6R Antagonists on Downstream Signaling Molecules

| Pathway | Protein | Phosphorylation Site | 5-HT6R Antagonist | Effect | Fold/Percent Change | Cell/Tissue Type | Reference |

| mTOR | mTOR | Ser2448 | Not Specified | Inhibition (inferred) | Data not available | - | |

| Fyn/ERK | ERK1 | Thr202/Tyr204 | SB-224289 (5-HT1B antagonist) | Blocked agonist-induced increase | Blocked a 195% increase | N2A-1B cells | |

| ERK2 | Thr185/Tyr187 | SB-224289 (5-HT1B antagonist) | Blocked agonist-induced increase | Blocked a 146% increase | N2A-1B cells | ||

| DARPP-32 | DARPP-32 | Thr34 | Quinpirole (D2R agonist) | ↓ Phosphorylation | 67.9% ± 4.9% of control | Mouse Striatum | |

| dephospho-DARPP-32 | - | D1 Agonist | ↓ (Increased phosphorylation) | 27% decrease | Rat Striatum |

Note: Some data presented are from studies using antagonists for other serotonin receptor subtypes or agonists for related receptors to illustrate the quantitative effects and methodologies. Direct quantitative data for the effects of 5-HT6R antagonists on these specific phosphorylation sites is limited in the currently available literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5-HT6R antagonism.

Western Blotting for Phosphorylated mTOR (p-mTOR)

This protocol is adapted from standard Western blotting procedures for detecting phosphorylated proteins.

Objective: To quantify the relative levels of phosphorylated mTOR at Ser2448 in cell or tissue lysates following treatment with a 5-HT6R antagonist.

Materials:

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (5% BSA or non-fat dry milk in TBST).

-

Primary antibody: Rabbit anti-phospho-mTOR (Ser2448).

-

Primary antibody: Mouse anti-total mTOR.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Secondary antibody: HRP-conjugated anti-mouse IgG.

-

ECL Western Blotting Substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Lysate Preparation:

-

Treat cells or tissues with the 5-HT6R antagonist or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-mTOR antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (typically 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total mTOR and a loading control (e.g., β-actin or GAPDH) for normalization.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

In Vivo Microdialysis for Acetylcholine and Glutamate

This protocol is based on established in vivo microdialysis techniques for measuring neurotransmitter levels in freely moving animals.

Objective: To measure extracellular levels of acetylcholine and glutamate in specific brain regions (e.g., hippocampus, prefrontal cortex) of conscious rats following administration of a 5-HT6R antagonist.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Perfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical or fluorescence detection.

-

5-HT6R antagonist and vehicle.

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., dorsal hippocampus or medial prefrontal cortex).

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples (e.g., every 20 minutes).

-

Administer the 5-HT6R antagonist or vehicle (e.g., intraperitoneally or subcutaneously).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for acetylcholine and glutamate concentrations using a validated HPLC method.

-

For acetylcholine, an acetylcholinesterase inhibitor (e.g., neostigmine) is typically included in the perfusion fluid to prevent degradation.

-

-

Data Analysis:

-

Express neurotransmitter concentrations as a percentage of the mean baseline levels.

-

Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare treatment groups.

-

Conclusion

The antagonism of the 5-HT6 receptor triggers a complex array of downstream signaling events that ultimately modulate neuronal function and are believed to underlie the pro-cognitive effects observed in preclinical models. The mTOR, Fyn/ERK, and DARPP-32 pathways are central to these mechanisms, and their modulation by 5-HT6R antagonists highlights the intricate interplay between serotonergic signaling and fundamental cellular processes. Furthermore, the ability of these antagonists to influence the release of key neurotransmitters like acetylcholine and glutamate provides a more direct link to the enhancement of synaptic transmission and cognitive function.

While significant progress has been made in elucidating these pathways, a clear need remains for more quantitative data to fully understand the dose-dependent effects and the relative contributions of each pathway to the overall physiological response. Future research should focus on generating robust quantitative datasets for a range of 5-HT6R antagonists to facilitate direct comparisons and aid in the development of more targeted and effective therapeutics. The experimental protocols detailed in this guide provide a framework for conducting such studies and contributing to a more complete understanding of 5-HT6R pharmacology.

References

- 1. mTOR signaling and Alzheimer's disease: What we know and where we are? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of mTOR and Synaptogenesis: Role in the Actions of Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell type specific contributions of mTOR inhibition that drive neuroprotective mechanisms in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of 5-HT6 Receptor Antagonism on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 5-HT6 receptor (5-HT6R) antagonists on synaptic plasticity. The serotonin 6 receptor, primarily expressed in the central nervous system in regions crucial for learning and memory such as the hippocampus and prefrontal cortex, has emerged as a significant target for cognitive enhancement.[1][2] Blockade of this receptor has been shown to modulate various forms of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Quantitative Effects of 5-HT6R Antagonists on Synaptic Plasticity

The administration of 5-HT6R antagonists has been demonstrated to enhance synaptic transmission and plasticity. While direct quantitative measures of LTP enhancement in wild-type animals are not consistently reported as specific percentage increases in field excitatory postsynaptic potential (fEPSP) slope, studies in disease models and on neurotransmitter release provide significant quantitative insights.

| Parameter | 5-HT6R Antagonist | Model System | Key Quantitative Finding | Reference |

| Long-Term Potentiation (LTP) | SB-271046 | Pilocarpine-induced chronic epileptic rat model (in vitro hippocampal slices) | Rescued impaired LTP. While a specific percentage is not provided, the potentiation in the antagonist-treated group was significantly higher than in the pilocarpine-only group (p < 0.001). | [3] |

| Basal Synaptic Transmission | SB-271046 (10 µM) | Mouse hippocampal slices (in vitro) | Significantly increased non-NMDA receptor-mediated fEPSPs. | [4] |

| Extracellular Glutamate Levels | SB-271046 | Freely moving rats (in vivo microdialysis) | 2-fold increase in the dorsal hippocampus and a 3-fold increase in the frontal cortex. | [5] |

| Extracellular Acetylcholine Levels | SB-399885 (10 mg/kg p.o.) | Rat medial prefrontal cortex (in vivo microdialysis) | Significantly increased extracellular acetylcholine levels. | |

| CREB Phosphorylation | SB-271046 | Rats trained in the Morris water maze | Increased levels of phosphorylated CREB1 (pCREB1). | |

| ERK1/2 Phosphorylation | SB-271046 | Rats trained in the Morris water maze | Further increased Morris water maze-induced increases in phosphorylated ERK1/2 levels. |

Signaling Pathways Modulated by 5-HT6R Antagonists

5-HT6 receptors are canonically coupled to Gs alpha-subunits, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). This cascade activates Protein Kinase A (PKA), a key enzyme in the signaling pathways of synaptic plasticity, leading to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB).

However, the signaling of the 5-HT6 receptor is more complex, involving non-canonical pathways that are also pertinent to synaptic plasticity. The receptor has been shown to interact with and activate Fyn (a non-receptor protein-tyrosine kinase), cyclin-dependent kinase 5 (Cdk5), and the mammalian target of rapamycin (mTOR) pathway. Antagonism of 5-HT6R can therefore modulate these downstream effectors, influencing gene expression and protein synthesis required for the late phase of LTP.

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) Recording

This protocol describes the induction and recording of LTP in acute hippocampal slices, a standard method to assess synaptic plasticity.

Workflow:

Detailed Methodology:

-

Slice Preparation: Anesthetize the animal (e.g., a male Sprague-Dawley rat) and rapidly dissect the brain. Prepare 300-400 µm thick horizontal or coronal hippocampal slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Incubation: Allow slices to recover in an incubation chamber with oxygenated aCSF (95% O2, 5% CO2) at room temperature for at least 1 hour.

-

Recording: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral pathway (CA3 region) and a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: After obtaining a stable fEPSP, record baseline responses every 20 seconds for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-50% of the maximal fEPSP amplitude.

-

Drug Application: For the experimental group, perfuse the slice with aCSF containing the 5-HT6R antagonist (e.g., 10 µM SB-271046) for at least 20 minutes before LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by a 20-second interval.

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS to measure the magnitude and stability of LTP.

-

Data Analysis: The magnitude of LTP is quantified as the percentage increase in the initial slope of the fEPSP during the post-HFS period compared to the baseline.

Western Blot Analysis of Synaptic Proteins

This protocol is for quantifying the expression levels of key synaptic proteins that may be altered by 5-HT6R antagonist treatment, providing a molecular correlate for the observed changes in synaptic plasticity.

Workflow:

Detailed Methodology:

-

Sample Preparation: Following behavioral or electrophysiological experiments, rapidly dissect the hippocampus, snap-freeze it in liquid nitrogen, and store it at -80°C.

-

Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the total protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting the protein of interest (e.g., pCREB, PSD-95, GluA1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify the intensity of the protein bands using densitometry software and normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).

Conclusion

The available evidence strongly suggests that 5-HT6 receptor antagonists enhance synaptic plasticity, a key cellular mechanism underlying learning and memory. This effect is mediated through a multifaceted signaling network that includes the canonical Gs-cAMP-PKA-CREB pathway, as well as other important signaling molecules like Fyn, Cdk5, and mTOR. The pro-cognitive effects of 5-HT6R antagonists are further supported by their ability to increase the extracellular levels of key neurotransmitters involved in synaptic transmission, such as glutamate and acetylcholine. While more research is needed to quantify the precise effects on LTP in non-pathological models, the existing data provide a solid foundation for the continued investigation of 5-HT6R antagonists as potential therapeutic agents for cognitive disorders. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research in this promising area of neuropharmacology.

References

- 1. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]